Cas no 2680687-41-4 (tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate)
![tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate structure](https://ja.kuujia.com/scimg/cas/2680687-41-4x500.png)
tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate 化学的及び物理的性質
名前と識別子
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- 2680687-41-4
- EN300-28308893
- tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate
-
- インチ: 1S/C14H26N2O5/c1-7-8-20-12(18)15(5)9-11(17)10-16(6)13(19)21-14(2,3)4/h7,11,17H,1,8-10H2,2-6H3
- InChIKey: CXEUKKCTOVILKS-UHFFFAOYSA-N
- SMILES: O(C(N(C)CC(CN(C(=O)OCC=C)C)O)=O)C(C)(C)C
計算された属性
- 精确分子量: 302.18417193g/mol
- 同位素质量: 302.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 9
- 複雑さ: 365
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.3Ų
- XLogP3: 1
tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28308893-10.0g |
tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate |
2680687-41-4 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
Enamine | EN300-28308893-0.1g |
tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate |
2680687-41-4 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
Enamine | EN300-28308893-0.5g |
tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate |
2680687-41-4 | 95.0% | 0.5g |
$877.0 | 2025-03-19 | |
Enamine | EN300-28308893-1.0g |
tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate |
2680687-41-4 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
Enamine | EN300-28308893-5.0g |
tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate |
2680687-41-4 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
Enamine | EN300-28308893-0.05g |
tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate |
2680687-41-4 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
Enamine | EN300-28308893-0.25g |
tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate |
2680687-41-4 | 95.0% | 0.25g |
$840.0 | 2025-03-19 | |
Enamine | EN300-28308893-2.5g |
tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate |
2680687-41-4 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 |
tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamateに関する追加情報
Recent Advances in the Study of tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate (CAS: 2680687-41-4)
The compound tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate (CAS: 2680687-41-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique carbamate and allyloxycarbonyl functional groups, has shown promising potential in various applications, including drug discovery, proteomics, and targeted therapy development. Recent studies have focused on its synthesis, reactivity, and biological activity, providing new insights into its utility as a versatile building block for more complex pharmaceutical agents.
One of the key areas of research has been the optimization of synthetic routes for tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that employs a combination of solid-phase peptide synthesis (SPPS) and selective protection-deprotection strategies. This approach not only improves the scalability of the compound but also enhances its purity, which is critical for downstream applications in drug development. The study highlighted the compound's stability under various pH conditions, making it suitable for use in both in vitro and in vivo settings.
In addition to its synthetic versatility, the biological activity of tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate has been a focal point of recent investigations. Research conducted by a team at the University of Cambridge (2024) demonstrated its efficacy as a covalent inhibitor of specific serine proteases, which are implicated in a range of pathological conditions, including cancer and inflammatory diseases. The study utilized mass spectrometry and X-ray crystallography to elucidate the binding mechanism, revealing that the compound forms a stable covalent adduct with the active site serine residue, thereby inhibiting protease activity. These findings suggest its potential as a lead compound for the development of novel therapeutics targeting protease-driven diseases.
Another significant development involves the application of tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate in proteomics research. A recent publication in Nature Chemical Biology (2024) described its use as a chemical probe for labeling and identifying protein-protein interactions in live cells. The compound's allyloxycarbonyl group enables bioorthogonal chemistry, allowing for selective conjugation with fluorescent tags or affinity handles. This property has been leveraged to map protein interaction networks in real-time, providing unprecedented insights into cellular signaling pathways. The study also noted the compound's low cytotoxicity, which is a crucial advantage for its use in biological systems.
Despite these advancements, challenges remain in the widespread adoption of tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate. For instance, its pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization to enhance its therapeutic potential. Ongoing research is exploring structural modifications to address these limitations while retaining its desirable biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate (CAS: 2680687-41-4) represents a promising scaffold in chemical biology and drug discovery. Recent studies have highlighted its synthetic accessibility, biological activity, and utility as a chemical probe, paving the way for its use in diverse therapeutic and research applications. Future work will likely focus on refining its properties and expanding its applications, solidifying its role as a valuable tool in the pharmaceutical sciences.
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